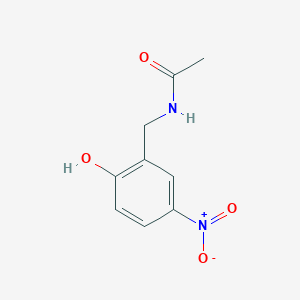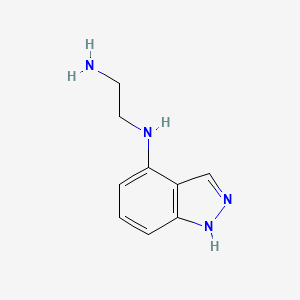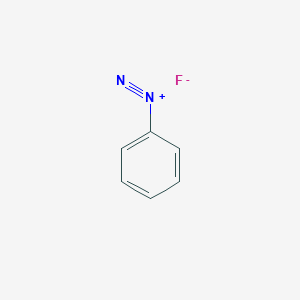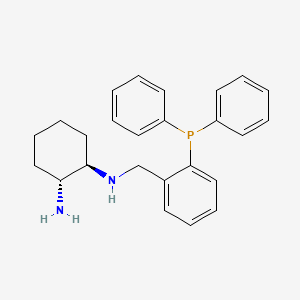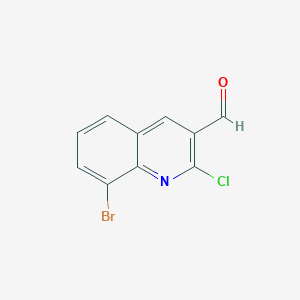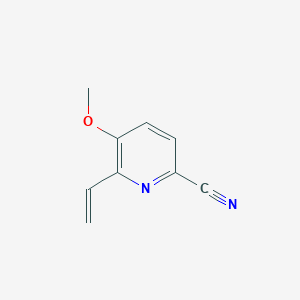
5-Methoxy-6-vinylpicolinonitrile
概要
説明
5-Methoxy-6-vinylpicolinonitrile is an organic compound that belongs to the pyridine family It is characterized by the presence of a methoxy group at the 5-position, a vinyl group at the 6-position, and a carbonitrile group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-vinylpicolinonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
5-Methoxy-6-vinylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
5-Methoxy-6-vinylpicolinonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 5-Methoxy-6-vinylpicolinonitrile involves its interaction with specific molecular targets and pathways. The vinyl and carbonitrile groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Methoxypyridine-2-carbonitrile: Lacks the vinyl group at the 6-position.
6-Vinylpyridine-2-carbonitrile: Lacks the methoxy group at the 5-position.
Uniqueness
5-Methoxy-6-vinylpicolinonitrile is unique due to the presence of both the methoxy and vinyl groups, which confer distinct chemical reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
6-ethenyl-5-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c1-3-8-9(12-2)5-4-7(6-10)11-8/h3-5H,1H2,2H3 |
InChIキー |
AFGSJFNJUIPEDW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=C(C=C1)C#N)C=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[5,1-b][1,3]thiazol-7-yl(4-pyridinyl)methanol](/img/structure/B8529781.png)
![2-Bromo-N,N-dimethyl-6-[3-(trifluoromethyl)phenoxy]pyridin-4-amine](/img/structure/B8529782.png)
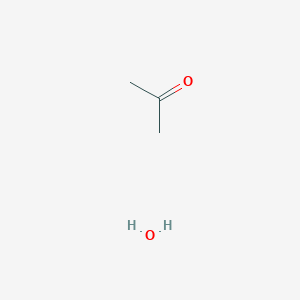

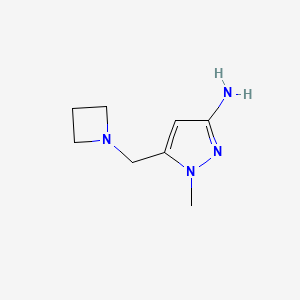

![1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-3-nitro-1H-pyrazole](/img/structure/B8529814.png)
